

Application Notes and Protocols for SRTCX1003 in a Mouse Model of Inflammation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

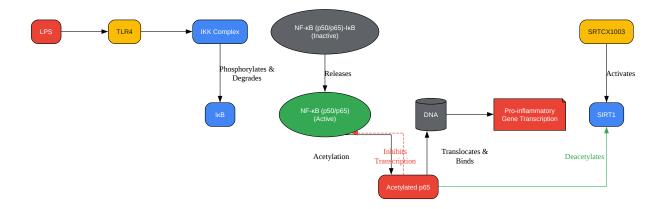
SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), a Class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[1] Chronic inflammation is a significant contributing factor to a wide range of age-associated diseases. One of the central regulators of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). The activity of NF-κB is modulated by post-translational modifications, including acetylation. SRTCX1003 has been shown to suppress inflammatory responses by activating SIRT1, which in turn deacetylates the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[1] This mechanism effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 subunit p40 (IL-12p40).[1]

These application notes provide a detailed protocol for utilizing **SRTCX1003** in a lipopolysaccharide (LPS)-induced acute inflammation mouse model. This model is a well-established and reproducible method for studying systemic inflammatory responses.

Mechanism of Action: SIRT1/NF-κB Signaling Pathway



SRTCX1003 activates SIRT1, an NAD+-dependent deacetylase. In the context of inflammation, activated SIRT1 directly targets the p65 subunit (RelA) of the NF-κB complex. SIRT1 deacetylates a specific lysine residue on p65, which inhibits the transcriptional activity of NF-κB. Consequently, the expression of NF-κB target genes, including those encoding proinflammatory cytokines like TNF-α and IL-12, is downregulated.



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SRTCX1003 Mechanism of Action

Experimental Protocols LPS-Induced Acute Inflammation Mouse Model

This protocol describes the induction of acute systemic inflammation in mice using Lipopolysaccharide (LPS).

Materials:



- C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
- Sterile, pyrogen-free 0.9% saline
- SRTCX1003 (ProbeChem, PC-35524 or equivalent)
- Vehicle solution (see preparation below)
- Dexamethasone (positive control)
- Animal handling and injection equipment (syringes, needles)

Procedure:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- **SRTCX1003** Preparation:
 - SRTCX1003 is soluble in DMSO.
 - For a 100 mg/kg dose in a 25 g mouse (2.5 mg), prepare a stock solution of SRTCX1003 in DMSO.
 - A commonly used vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
 - Prepare the final dosing solution by first dissolving SRTCX1003 in DMSO, then adding PEG300, followed by Tween 80, and finally saline. Vortex thoroughly between each addition.
- Experimental Groups:
 - Vehicle Control: Mice receive the vehicle solution.



- LPS + Vehicle: Mice receive the vehicle solution followed by LPS challenge.
- LPS + SRTCX1003: Mice receive SRTCX1003 at the desired dose (e.g., 100 mg/kg) followed by LPS challenge.
- LPS + Dexamethasone (Positive Control): Mice receive dexamethasone (e.g., 1 mg/kg)
 followed by LPS challenge.

Administration:

- Administer SRTCX1003, vehicle, or dexamethasone via oral gavage or intraperitoneal (i.p.) injection. The choice of administration route should be consistent across all experimental groups.
- After a set pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg) via i.p. injection.

• Sample Collection:

- At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another approved method.
- Process the blood to obtain serum or plasma and store at -80°C until analysis.



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Experimental Workflow for LPS Model

Cytokine Analysis by ELISA

This protocol provides a general outline for measuring TNF- α and IL-12p40 levels in mouse serum or plasma using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.



Materials:

- Commercial ELISA kit for mouse TNF-α (e.g., Abcam ab208348) and IL-12p40 (e.g., R&D Systems M1240, RayBiotech ELM-IL12p40-1)[2][3]
- Mouse serum or plasma samples
- Microplate reader
- Pipettes and other standard laboratory equipment

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
- Assay Procedure:
 - Add standards and samples to the appropriate wells of the antibody-coated microplate.
 - Incubate as specified in the kit protocol.
 - Wash the wells to remove unbound substances.
 - Add the detection antibody.
 - Incubate as specified.
 - Wash the wells.
 - Add the enzyme conjugate (e.g., Streptavidin-HRP).
 - Incubate as specified.
 - Wash the wells.
 - Add the substrate solution and incubate to allow color development.
 - Add the stop solution to terminate the reaction.



• Data Analysis:

- Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- \circ Determine the concentration of TNF- α and IL-12p40 in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

The quantitative data from the cytokine analysis can be summarized in a table for easy comparison between experimental groups.

Group	Treatment	n	TNF-α (pg/mL)	IL-12p40 (pg/mL)
1	Vehicle Control	8	[Insert Value] ± SEM	[Insert Value] ± SEM
2	LPS + Vehicle	8	[Insert Value] ± SEM	[Insert Value] ±
3	LPS + SRTCX1003 (100 mg/kg)	8	[Insert Value] ± SEM	[Insert Value] ± SEM
4	LPS + Dexamethasone (1 mg/kg)	8	[Insert Value] ± SEM	[Insert Value] ± SEM

Expected Outcomes

Based on previous findings, treatment with **SRTCX1003** is expected to significantly reduce the LPS-induced increase in serum levels of TNF- α and IL-12p40. The anti-inflammatory effect of **SRTCX1003** at an effective dose is anticipated to be comparable to that of the positive control, dexamethasone.



Troubleshooting

- High variability between animals: Ensure consistent animal handling, injection technique, and timing of procedures. Increase the number of animals per group if necessary.
- Low or no cytokine induction with LPS: Verify the potency of the LPS lot. Ensure proper storage and handling of LPS to prevent degradation.
- Inconsistent ELISA results: Follow the kit manufacturer's protocol precisely. Ensure proper washing steps and accurate pipetting.

Conclusion

SRTCX1003 presents a promising therapeutic agent for inflammatory diseases by targeting the SIRT1/NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of SRTCX1003 in a robust and well-characterized mouse model of acute inflammation. These studies are crucial for the preclinical development and validation of novel anti-inflammatory therapies.

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